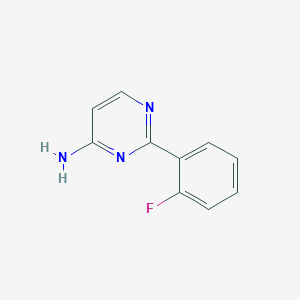
Furaltadone-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furaltadone-d8 is a deuterated form of furaltadone, a synthetic antibiotic belonging to the nitrofuran class. Furaltadone is known for its broad-spectrum antibacterial and antiprotozoal properties. It has been used in veterinary medicine to treat infections in poultry and other animals. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of furaltadone due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furaltadone-d8 involves the incorporation of deuterium atoms into the furaltadone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule. For example, deuterated morpholine can be used to synthesize this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions
Furaltadone-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso and hydroxylamine derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Nitroso and hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Furaltadone-d8 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of furaltadone in biological systems.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of furaltadone in biological samples.
Stable Isotope Labeling: Employed in mass spectrometry to trace and quantify furaltadone and its metabolites.
Drug Interaction Studies: Used to investigate potential interactions between furaltadone and other drugs.
Wirkmechanismus
Furaltadone-d8 exerts its effects through the same mechanism as furaltadone. It acts by:
Inhibition of Bacterial Enzymes: this compound interferes with bacterial enzymes involved in DNA synthesis and repair, leading to bacterial cell death.
Formation of Reactive Intermediates: The nitrofuran ring undergoes reduction to form reactive intermediates that damage bacterial DNA and proteins.
Vergleich Mit ähnlichen Verbindungen
Furaltadone-d8 can be compared with other nitrofuran antibiotics, such as:
Furazolidone: Another nitrofuran antibiotic with similar antibacterial properties but different pharmacokinetic profiles.
Nitrofurantoin: Used primarily for urinary tract infections, it has a different spectrum of activity compared to furaltadone.
Nitrofurazone: Used topically for wound infections, it has a different application route and spectrum of activity.
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The stable isotope labeling allows for precise tracking and quantification in biological systems, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C13H16N4O6 |
|---|---|
Molekulargewicht |
332.34 g/mol |
IUPAC-Name |
3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7-/i3D2,4D2,5D2,6D2 |
InChI-Schlüssel |
YVQVOQKFMFRVGR-VKZNSCLPSA-N |
Isomerische SMILES |
[2H]C1(C(OC(C(N1CC2CN(C(=O)O2)/N=C\C3=CC=C(O3)[N+](=O)[O-])([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5S,7R)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13441529.png)
![4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)

![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride](/img/structure/B13441551.png)
![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)




![(2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13441573.png)

